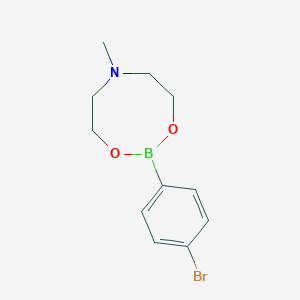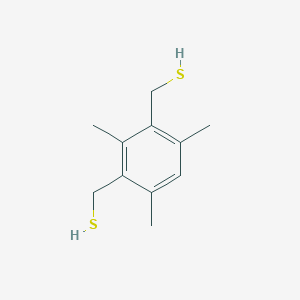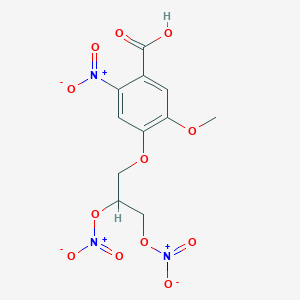
Vanidil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanidil is a compound that has gained immense popularity in the scientific community due to its potential therapeutic benefits. It is a vanadium-based compound that has been extensively studied for its biochemical and physiological effects. Vanidil has been found to exhibit insulin-like properties and has been suggested to have a potential role in the treatment of diabetes and other related conditions.
Mecanismo De Acción
Vanidil exerts its effects by mimicking the action of insulin in the body. It has been found to enhance glucose uptake in cells, which results in a decrease in blood glucose levels. Vanidil also stimulates the synthesis of glycogen, which is the storage form of glucose in the body. Additionally, Vanidil has been suggested to have a role in the activation of certain enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases. Vanidil has been found to stimulate the synthesis of glycogen, which is the storage form of glucose in the body. Additionally, Vanidil has been suggested to have a role in the activation of certain enzymes involved in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vanidil has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Vanidil has also been extensively studied, and its mechanism of action is well understood. However, Vanidil has certain limitations for lab experiments. It can be toxic at high concentrations and may interfere with certain assays.
Direcciones Futuras
There are several future directions for research on Vanidil. One area of interest is the potential role of Vanidil in the treatment of diabetes and other related conditions. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of Vanidil as an antioxidant. Studies are needed to determine the efficacy of Vanidil in preventing oxidative stress-related diseases. Additionally, further studies are needed to determine the potential side effects of Vanidil and its long-term safety profile.
Conclusion:
Vanidil is a vanadium-based compound that has been extensively studied for its potential therapeutic benefits. It has been suggested to have a role in the treatment of diabetes, metabolic syndrome, and other related conditions. Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and duration of treatment and the potential side effects of Vanidil.
Métodos De Síntesis
Vanidil can be synthesized by the reaction of vanadium pentoxide with an organic acid such as ascorbic acid. The reaction results in the formation of a complex compound known as vanadyl ascorbate, which is commonly referred to as Vanidil.
Aplicaciones Científicas De Investigación
Vanidil has been extensively studied for its potential therapeutic benefits. It has been suggested to have a role in the treatment of diabetes, metabolic syndrome, and other related conditions. Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases.
Propiedades
Número CAS |
138452-22-9 |
|---|---|
Nombre del producto |
Vanidil |
Fórmula molecular |
C11H11N3O12 |
Peso molecular |
377.22 g/mol |
Nombre IUPAC |
4-(2,3-dinitrooxypropoxy)-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H11N3O12/c1-23-9-2-7(11(15)16)8(12(17)18)3-10(9)24-4-6(26-14(21)22)5-25-13(19)20/h2-3,6H,4-5H2,1H3,(H,15,16) |
Clave InChI |
JRNANRLZNOMQEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Sinónimos |
4-o-(1,2-dinitroglyceryl)-6-nitrovanillic acid Vanidil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



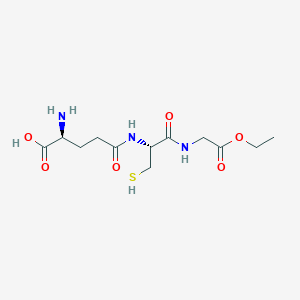



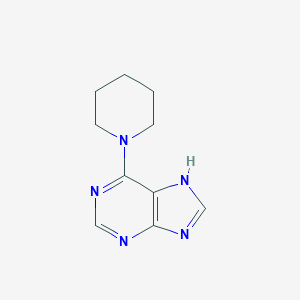

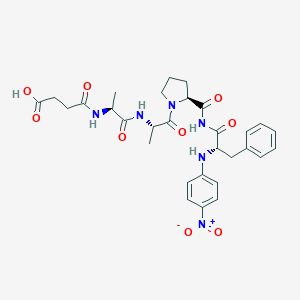
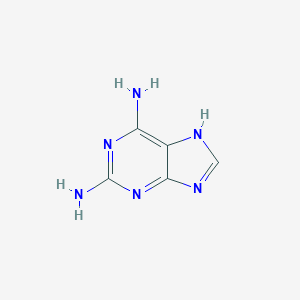
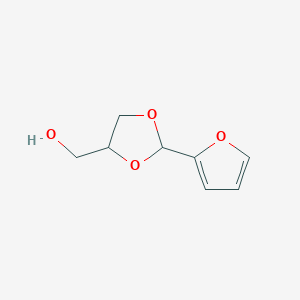
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
